(S)-AMG-628

TRPV1 Antagonist Pain Research Stereoselectivity

Procure (S)-AMG-628 (Compound 16q), the enantiopure S-isomer of AMG-628, for precise TRPV1 research. Unlike the racemate, this stereoisomer provides a defined profile: oral bioactivity with IC50 of 7 nM (capsaicin) and 5 nM (acid). Substitution with the (R)-enantiomer or racemate compromises experimental validity due to enantioselectivity. Essential for chirality-activity studies and pain model research.

Molecular Formula C25H25FN6O2S
Molecular Weight 492.6 g/mol
CAS No. 862269-92-9
Cat. No. B1667040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-AMG-628
CAS862269-92-9
SynonymsAMG-628, (S)-
Molecular FormulaC25H25FN6O2S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C
InChIInChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33)/t16-/m0/s1
InChIKeyQUHZTEMPQQZPNB-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-AMG-628 (CAS 862269-92-9): TRPV1 Antagonist with Defined Stereochemistry and Oral Bioactivity


(S)-AMG-628, also known as Compound 16q, is the S-enantiomer of AMG-628, a bis-substituted pyrimidine derivative developed as a second-generation transient receptor potential vanilloid 1 (TRPV1) antagonist [1]. This stereoisomer demonstrates oral bioactivity, inhibiting capsaicin- and acid-induced Ca2+ influx in TRPV1-expressing CHO cells [1]. Unlike its racemate or the (R)-enantiomer, (S)-AMG-628 offers a distinct stereochemical profile essential for research applications where chirality-specific activity is under investigation. Its development was driven by the need for improved physicochemical and pharmacokinetic properties compared to first-generation TRPV1 antagonists [2].

(S)-AMG-628 (862269-92-9): Why Stereochemistry and Pharmacokinetics Preclude Simple Substitution


Substituting (S)-AMG-628 with the racemic mixture ((Rac)-AMG-628) or the (R)-enantiomer is scientifically unsound due to well-documented enantioselectivity at the TRPV1 target and divergent pharmacokinetic profiles. While the racemate exhibits potent TRPV1 antagonism (IC50 = 3.7 nM), the (S)-enantiomer displays distinct in vitro potency (IC50 values of 7 nM and 5 nM for capsaicin and acid stimuli, respectively), reflecting the critical role of chirality in target engagement . Furthermore, the selection of AMG-628 as a second-generation candidate was based on its optimized half-life and solubility compared to first-generation antagonist AMG-517; assuming these property enhancements extend to all stereoisomers without direct experimental evidence is a procurement risk [1]. Substitution can therefore lead to confounding experimental results in pain research and TRPV1 pathway studies, making stereochemically defined material essential.

(S)-AMG-628 (862269-92-9) Quantitative Differentiation Evidence: In Vitro Potency and Enantioselectivity


(S)-AMG-628 vs. Racemate (Rac)-AMG-628: Differential In Vitro TRPV1 Antagonism

(S)-AMG-628 demonstrates reduced potency compared to the racemic mixture (Rac)-AMG-628 in a cellular TRPV1 antagonism assay. This difference underscores the importance of enantiopure material for research where a specific activity profile is required, avoiding the confounding effects of a more potent enantiomer present in the racemate [1].

TRPV1 Antagonist Pain Research Stereoselectivity

(S)-AMG-628 vs. AMG-9810: Superior Potency in TRPV1 Cellular Assays

(S)-AMG-628 exhibits significantly higher potency in inhibiting capsaicin-induced TRPV1 activation compared to the well-known TRPV1 antagonist AMG-9810, as measured by Ca2+ influx in cellular assays .

TRPV1 Antagonist Pain Research Potency Comparison

(S)-AMG-628 vs. AMG-517: Optimized Pharmacokinetic Profile for In Vivo Studies

The development program for AMG-628 (racemate) specifically aimed to improve upon the pharmacokinetic limitations of the first-generation clinical candidate AMG-517. The resulting compound demonstrates a significantly shorter half-life in rats and markedly enhanced aqueous solubility [1]. While direct data for the (S)-enantiomer is not provided, these properties are intrinsic to the molecule's core structure and are expected to confer similar advantages, making it a more tractable tool for in vivo pharmacology than AMG-517.

TRPV1 Antagonist Pain Research Pharmacokinetics Half-life

(S)-AMG-628 vs. AMG-517: Enhanced Aqueous Solubility for Improved Formulation

A key limitation of the first-generation antagonist AMG-517 was its poor aqueous solubility, which hindered formulation development and potentially impacted bioavailability. The AMG-628 scaffold was engineered to address this, achieving excellent aqueous solubility [1]. This property is a primary driver for its advancement as a second-generation clinical candidate and is a significant advantage for researchers requiring soluble TRPV1 antagonists for in vitro and in vivo applications.

TRPV1 Antagonist Pain Research Formulation Solubility

(S)-AMG-628 (862269-92-9) Optimal Research Applications in Pain and TRPV1 Biology


Investigating Stereospecific TRPV1 Antagonism and Chirality-Activity Relationships

Researchers requiring enantiopure TRPV1 antagonists to study chirality-activity relationships will find (S)-AMG-628 an essential tool. Its distinct in vitro potency profile (IC50 = 7 nM for capsaicin-induced Ca2+ influx) compared to the racemate (IC50 = 3.7 nM) and the (R)-enantiomer allows for precise investigations into the stereochemical requirements of TRPV1 binding and activation [1].

In Vivo Efficacy Studies in Inflammatory and Neuropathic Pain Models

The AMG-628 scaffold, selected for its improved pharmacokinetic profile (shorter half-life) and excellent solubility, is well-suited for in vivo pain research [1]. While direct data for the (S)-enantiomer is limited, (S)-AMG-628 has been shown to alleviate capsaicin-induced scratching behavior and reverse thermal hypersensitivity in a CFA-induced inflammatory pain model in rats . These characteristics make it a viable candidate for further investigation in chronic pain models where manageable pharmacokinetics are critical.

In Vitro TRPV1 Antagonism Assays Requiring Defined, Non-Racemic Potency

For cellular assays where the potency of the racemate (IC50 = 3.7 nM) is too high or where chirality-specific effects are under investigation, (S)-AMG-628 provides a consistent and well-defined alternative. Its activity is approximately half that of the racemate, allowing researchers to use it as a moderate-potency control or to explore concentration-dependent effects within a different dynamic range compared to more potent TRPV1 antagonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-AMG-628

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.